2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-cyclopropyl-4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-7-10(8-3-5-13-6-4-8)14-12(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXMVCKPDRDDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol typically follows a multi-step synthetic route comprising:
- Formation of the pyrimidine ring core
- Introduction of the cyclopropyl substituent at the 2-position
- Attachment of the pyridin-4-yl group at the 6-position
These steps can be summarized as follows:
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Pyrimidine ring formation | Condensation of β-dicarbonyl compounds with guanidine derivatives to form the pyrimidine ring | β-dicarbonyl compound, guanidine, acidic/basic catalysis |
| 2 | Cyclopropyl group introduction | Cyclopropanation reaction using cyclopropylating agents | Cyclopropyl halides or cyclopropyl carbanions, Pd catalysts or Simmons–Smith reagents |
| 3 | Pyridin-4-yl substitution | Cross-coupling reaction, commonly Suzuki-Miyaura coupling, to attach pyridin-4-yl group | Pyridin-4-yl boronic acid, Pd catalyst, base, solvent |
This approach allows for modular assembly of the molecule with control over regioselectivity and functional group compatibility.
Detailed Reaction Steps and Conditions
Pyrimidine Ring Construction
- The pyrimidine ring is synthesized via condensation of a β-dicarbonyl compound (such as an acetoacetate derivative) with guanidine or its derivatives.
- This reaction proceeds under reflux conditions, often in polar solvents with acid or base catalysis to facilitate ring closure.
- The resulting intermediate is a pyrimidin-4-ol scaffold, which serves as the core for further functionalization.
Introduction of the Cyclopropyl Group
- The cyclopropyl substituent at the 2-position is introduced by cyclopropanation reactions.
- Common methods include:
- Use of cyclopropyl halides or cyclopropyl carbanions as nucleophiles.
- Simmons–Smith reaction or metal-catalyzed cyclopropanation using diazo compounds and transition metal catalysts.
- Reaction conditions are optimized to favor selective substitution at the 2-position without affecting other sensitive groups.
Attachment of the Pyridin-4-yl Group
- The pyridin-4-yl group is introduced via palladium-catalyzed cross-coupling reactions, predominantly Suzuki-Miyaura coupling.
- This involves coupling a halogenated pyrimidine intermediate with pyridin-4-yl boronic acid under basic conditions.
- Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as K2CO3 or Cs2CO3 in solvents like dioxane or DMF.
- The reaction is conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (80–110 °C) to ensure high yields and purity.
Industrial Production Considerations
- Industrial scale synthesis focuses on optimizing yield, purity, and cost-efficiency.
- Continuous flow reactors may be employed to enhance reaction control and scalability.
- Advanced purification methods such as crystallization and chromatography are used to isolate the final product.
- Process optimization minimizes by-products and environmental waste, aligning with green chemistry principles.
Reaction Analysis and Variations
| Reaction Type | Reagents/Conditions | Possible Products | Notes |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-one | Hydroxyl group at 4-position oxidized to ketone |
| Reduction | LiAlH4, NaBH4 | 2-Cyclopropyl-6-(piperidin-4-yl)pyrimidin-4-ol | Pyridine ring reduced to piperidine derivative |
| Nucleophilic Substitution | Amines, thiols, alkoxides under basic conditions | Various substituted pyrimidines | Substitution at 2- and 6-positions possible |
These transformations allow for derivatization of the core compound, expanding its chemical and biological utility.
Comparative Notes on Similar Compounds
- Analogues such as 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol and 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol differ in the position of the pyridinyl substituent.
- The 4-position pyridinyl substitution in the target compound confers unique binding affinities and biological activities, influencing its therapeutic potential.
Summary Table of Preparation Method
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Pyrimidine ring formation | β-dicarbonyl compound + guanidine, reflux | Formation of pyrimidin-4-ol core |
| Cyclopropyl group introduction | Cyclopropyl halide or carbanion, Pd catalyst | Selective substitution at 2-position |
| Pyridin-4-yl group attachment | Pyridin-4-yl boronic acid, Pd catalyst, base | Suzuki-Miyaura coupling at 6-position |
| Purification | Chromatography, crystallization | High purity final product |
| Industrial scale optimization | Continuous flow, process optimization | Enhanced yield and reduced waste |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions at the 2- and 6-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-one.
Reduction: Formation of 2-Cyclopropyl-6-(piperidin-4-yl)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol can be contextualized by comparing it with pyrimidine derivatives sharing modifications at positions 2 and 5. Below is a comparative analysis supported by empirical
Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- The cyclopropyl group in the target compound may confer metabolic stability compared to the bulkier piperidin-3-yl group in its analog, which could enhance membrane permeability but reduce selectivity due to increased steric hindrance .
- Pyridin-4-yl at position 6 (shared with the piperidinyl analog) enables π-π interactions with aromatic residues in protein binding pockets, unlike the propyl group in 2-(methylthio)-6-propylpyrimidin-4-ol, which primarily contributes to hydrophobicity .
Functional Group Reactivity: The hydroxyl group in pyrimidin-4-ol derivatives (target compound and piperidinyl analog) facilitates hydrogen bonding, critical for receptor agonism. Methylthio and chloro substituents (in and ) increase electrophilicity, which may correlate with reactivity or toxicity profiles .
Molecular Weight and Solubility :
- The target compound (228.25 g/mol) and its piperidinyl analog (271.32 g/mol) fall within the "drug-like" molecular weight range (<500 g/mol), favoring oral bioavailability. The lower molecular weight of 2-(methylthio)-6-propylpyrimidin-4-ol (184.26 g/mol) suggests higher solubility but reduced complexity for target engagement .
Research Findings
- VDR Agonist Activity : Modifications at position 2 significantly influence vitamin D receptor (VDR) binding. The piperidinyl analog demonstrated measurable agonist activity, while the cyclopropyl variant’s activity remains speculative but structurally plausible due to similar scaffold geometry .
- Safety Profiles : The methylthio derivative’s irritant properties highlight the impact of sulfur-containing substituents on toxicity, whereas the chloro-carboxylic acid compound’s reactivity necessitates careful handling .
Biological Activity
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol, also known as Ceralasertib, has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly as an inhibitor of the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related). This compound is involved in critical biochemical pathways such as DNA damage response and cell cycle regulation, making it a potential candidate for therapeutic applications in cancer treatment.
Target of Action
The primary target of this compound is the ATR kinase, which plays a pivotal role in cellular responses to DNA damage. By inhibiting this kinase, the compound disrupts the signaling pathways that regulate cell cycle progression and DNA repair mechanisms.
Mode of Action
The interaction with ATR leads to cell cycle arrest and can induce apoptosis in cells with damaged DNA. This is particularly relevant in cancer cells, which often exhibit dysregulated DNA repair pathways. The compound's ability to modulate these pathways positions it as a promising agent in cancer therapeutics.
This compound has been shown to interact with various enzymes and proteins, influencing their activity. For example, it affects the phosphorylation of histone variant H2AX at sites of DNA damage, thereby regulating the DNA damage response.
| Property | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 218.22 g/mol |
| Mechanism of Action | ATR kinase inhibition |
| Pathways Affected | DNA damage response, cell cycle regulation |
| Cellular Effects | Cell cycle arrest, apoptosis induction |
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Factors such as bioavailability, distribution, metabolism, and elimination significantly influence its effectiveness in clinical settings. Studies indicate that the compound exhibits favorable pharmacokinetic properties that enhance its potential as an anticancer agent.
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various preclinical models. For instance:
- In vitro Studies : In cellular assays, Ceralasertib has shown potent inhibition of ATR activity leading to increased sensitivity of cancer cells to DNA-damaging agents such as radiation and chemotherapeutics.
- In vivo Studies : Animal models have indicated that treatment with this compound results in significant tumor regression when combined with conventional therapies. This suggests a synergistic effect that could enhance treatment outcomes for patients with tumors exhibiting high levels of DNA damage response signaling.
- Clinical Trials : Ongoing clinical trials are exploring the use of Ceralasertib in combination with other agents for treating various malignancies, including those resistant to standard therapies.
Q & A
Basic Question: What are the key structural features of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol, and how do they influence its reactivity?
Answer:
The compound features a pyrimidine core substituted with a hydroxyl group at position 4, a cyclopropyl group at position 2, and a pyridinyl moiety at position 5. The hydroxyl group enhances hydrogen-bonding capacity, critical for interactions with biological targets (e.g., enzymes or receptors). The cyclopropyl group introduces steric constraints and electronic effects, potentially stabilizing the pyrimidine ring against metabolic degradation. The pyridinyl group contributes π-π stacking interactions in binding pockets. Comparative studies with analogs like 2-Amino-6-isopropylpyrimidin-4-ol suggest that cyclopropyl substitution may improve metabolic stability compared to bulkier isopropyl groups .
Advanced Question: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Synthesis typically involves multi-step reactions, including cyclopropanation of pyrimidine precursors and Suzuki-Miyaura coupling for pyridinyl introduction. Key optimizations include:
- Temperature Control : Cyclopropanation reactions often require low temperatures (−20°C to 0°C) to minimize side products.
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand tuning to enhance regioselectivity .
- Purification Strategies : Use of reverse-phase HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product.
Case studies on analogous compounds (e.g., 2-(2-Hydroxyethyl)pyrimidin-4-ol) highlight the importance of solvent polarity in crystallization efficiency .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl proton splitting patterns at δ 1.0–1.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (calculated for C₁₂H₁₂N₃O: ~230.09 g/mol).
- IR Spectroscopy : Detects hydroxyl stretching (~3200–3400 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
Comparisons with 4-(4-Methoxyphenyl)pyrimidin-2-ol show that substituent electronegativity alters ring vibration frequencies .
Advanced Question: How do substitution patterns on the pyrimidine ring affect the compound’s biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
Advanced Question: How can researchers resolve contradictions in reported biological data for this compound?
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- Impurity Profiling : LC-MS analysis to rule out side products (e.g., dehydroxylated derivatives).
- Dose-Response Validation : Replicate studies across multiple concentrations to confirm EC₅₀/IC₅₀ values.
For example, conflicting cytotoxicity data for 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol were resolved by identifying batch-specific impurities .
Basic Question: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxyl group.
- Solvent Compatibility : Dissolve in DMSO for long-term storage (avoid aqueous buffers >1 week).
Safety guidelines from pyrimidine analogs (e.g., Pyridin-2-ol) emphasize avoiding repeated freeze-thaw cycles .
Advanced Question: How can computational tools guide the design of derivatives with enhanced pharmacological properties?
Answer:
- Quantum Mechanics (QM) : Predicts electronic effects of substituents (e.g., cyclopropyl ring strain).
- Molecular Dynamics (MD) : Simulates binding kinetics with targets (e.g., kinase ATP pockets).
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks.
Studies on 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine used MD to optimize sulfanyl group orientation for target engagement .
Advanced Question: What strategies mitigate synthetic challenges in introducing the cyclopropyl group?
Answer:
- Cyclopropanation Reagents : Use of ethyl diazoacetate with Cu(I) catalysts for stereoselective addition.
- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., TBS ether) to prevent side reactions.
- In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and intermediate stability.
Analogous syntheses (e.g., 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL) highlight the role of catalyst loading in reducing dimerization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
